New Red

Vue d'ensemble

Description

New Red is a novel synthetic compound that has recently been developed for use in laboratory experiments. It is a hydrogenated form of the naturally occurring compound, redox, and has been designed to provide a more stable form of the compound for use in research.

Applications De Recherche Scientifique

Applications in Various Fields

Experimental Research and Design Methodologies : Research at Xerox PARC on Experimental Documents (RED) involves the creation of new genres based on emerging media and technologies, employing speculative design and iterative prototyping in a design studio mode (Balsamo et al., 2000).

Humanitarian Supply Chains Optimization : A novel quantitative modelling support method based on enterprise modelling methodologies, applied to the emergency response processes of the International Federation of Red Cross, helps identify variables and parameters to improve network efficiency (Charles & Lauras, 2011).

Low-Level Light Therapy in Medical Applications : Low-level light therapy (LLLT) using red to near-infrared light is gaining attention for therapeutic applications in ophthalmology, neurology, and psychiatry. It includes benefits in retinal disease, stroke, neurotrauma, neurodegeneration, and cognitive functions (Rojas & Gonzalez-Lima, 2011).

Electrodialysis in Environmental and Energy Research : Reverse electrodialysis (RED) is a promising technology for extracting energy from salinity gradients, showing applications in energy conversion, desalination technology, and water treatment (Tian et al., 2020).

Biomedical Applications : Nanoparticles coated with cell membranes, including red blood cell membranes, offer new potential in nanomedicine for drug delivery, diagnostic, and treatment applications (Jiménez-Jiménez et al., 2020).

Geotechnical Engineering : Improvement of red soil by the addition of construction materials provides a scientific approach to create stable soil foundations to address geotechnical problems (Namdar & Khodashenas Pelkoo, 2009).

Mécanisme D'action

Target of Action

The target of a drug is typically a protein within the body that the drug interacts with. This could be a receptor, enzyme, or any other protein that plays a role in biological processes. The drug’s interaction with its target can inhibit or enhance the target’s function, leading to therapeutic effects .

Mode of Action

This refers to how the drug interacts with its target. For example, a drug might bind to a specific site on the target protein, altering its shape and function. The drug could either inhibit the protein’s function (if it’s an antagonist) or enhance it (if it’s an agonist) .

Biochemical Pathways

Drugs often affect biochemical pathways in the body. For example, a drug might inhibit an enzyme that’s part of a metabolic pathway, leading to decreased production of a certain metabolite. The downstream effects could include reduced symptoms of a disease or condition .

Pharmacokinetics

This refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all affect pharmacokinetics .

Result of Action

This refers to the molecular and cellular effects of the drug’s action. For example, a drug might cause changes in cell signaling, gene expression, or cellular metabolism. These changes can lead to therapeutic effects, such as reduced inflammation or slowed tumor growth .

Action Environment

The environment in which a drug acts can greatly influence its efficacy and stability. Factors such as pH, temperature, presence of other molecules, and specific characteristics of the target tissue or organ can all affect how well a drug works .

Propriétés

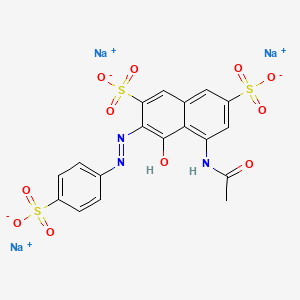

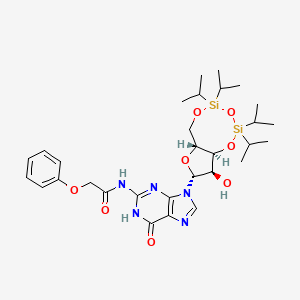

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAILUSNQOUEQZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N3Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can New Red be detected in beverages?

A1: this compound can be detected in beverages using Surface-Enhanced Raman Spectroscopy (SERS) combined with molecularly imprinted hydrogels (MIHs). These hydrogels act as Raman active substrates, enhancing the sensitivity and selectivity of this compound detection. [] In one study, researchers achieved a detection limit of 1.64 × 10−7 M for this compound in a sports drink. []

Q2: What are the advantages of using SERS with MIHs for this compound detection?

A2: SERS with MIHs offers several advantages: * Sensitivity: The Au NPs embedded in the MIHs create SERS hotspots, amplifying the Raman signal of this compound for detection at low concentrations. []* Selectivity: The MIHs are imprinted with this compound, creating specific binding sites that preferentially capture the target molecule, even in complex matrices like beverages. [] * Simplicity: The method involves relatively straightforward sample preparation and measurement procedures. []

Q3: What is the principle behind synchronous fluorescence spectroscopy for determining Azorubin and this compound simultaneously?

A3: Synchronous fluorescence spectroscopy analyzes the fluorescence emitted when both the excitation and emission wavelengths are scanned simultaneously with a fixed wavelength difference. This technique simplifies spectra, especially for mixtures, making it easier to resolve overlapping signals from Azorubin and this compound. []

Q4: How are radial basis function neural networks applied in analyzing the synchronous fluorescence spectra of Azorubin and this compound mixtures?

A4: These neural networks establish a model relating the fluorescence intensities at different wavelengths to the concentrations of Azorubin and this compound. By training the network on a dataset of known mixtures, it learns the complex relationship between fluorescence and concentration, enabling accurate prediction of individual dye concentrations in unknown samples. []

Q5: What is Janus Black and how is it used to prepare a this compound dye?

A5: Janus Black is a diazo dye. Treating an aqueous solution of Janus Black with hydrochloric acid (NHC1) and sodium thiosulphate generates a this compound dye. This dye stains acid-hydrolyzed tissue sections, specifically highlighting the nuclei. []

Q6: How does the red dye derived from Janus Black interact with biological tissues?

A6: The red dye derived from Janus Black stains cell nuclei in tissue sections after specific treatments, like acid hydrolysis or cold phosphoric acid treatment. The dye seems to have an affinity for DNA-aldehyde molecules, which are produced by these treatments, suggesting a potential interaction mechanism. []

Q7: What is the significance of the absorption peaks observed for the this compound dye derived from Janus Black?

A7: The absorption peaks at 210, 270, and 545 nm provide information about the dye's electronic transitions and its ability to absorb light at specific wavelengths. These characteristics are crucial for understanding its color, staining properties, and potential applications in biological imaging or other fields. []

Q8: What are the applications of the this compound-emitting phosphor Rb2KSiF7:Mn4+?

A8: Rb2KSiF7:Mn4+ is a promising red-emitting phosphor material that can be used in white light-emitting diodes (LEDs). Its red light emission properties, particularly the longer wavelength compared to K3SiF7:Mn4+, make it suitable for improving the color rendering index and achieving warmer white light in LED lighting applications. []

Q9: What is the significance of using DFT calculations in developing the red phosphor Rb2KSiF7:Mn4+?

A9: DFT calculations predicted the stability, electronic structure, and luminescence properties of Rb2KSiF7:Mn4+ before its synthesis. This approach allows researchers to pre-screen and identify promising phosphor candidates with desired properties, reducing the time and cost associated with traditional trial-and-error experimental methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)